3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid
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Overview
Description
3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxynaphthalene and a suitable amino acid derivative.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and methoxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-3-(p-tolyl)propanoic acid
- FMoc-3-Amino-2-(naphthalen-1-yl)propanoic acid
Uniqueness
3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
682804-59-7 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-amino-3-(2-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-18-12-7-6-9-4-2-3-5-10(9)14(12)11(15)8-13(16)17/h2-7,11H,8,15H2,1H3,(H,16,17) |
InChI Key |
OROJLMJKZIOSJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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